
N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(Cyclohexylméthyl)-4-oxo-4H-chromène-2-carboxamide est un composé organique appartenant à la classe des chromènes. Les chromènes sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(Cyclohexylméthyl)-4-oxo-4H-chromène-2-carboxamide implique généralement les étapes suivantes :
Formation du noyau chromène : Le noyau chromène peut être synthétisé par une réaction de cyclisation d'un précurseur approprié, tel qu'un dérivé de 2-hydroxyacetophénone, en conditions acides ou basiques.
Introduction du groupe cyclohexylméthyle : Le groupe cyclohexylméthyle peut être introduit par une réaction de substitution nucléophile utilisant le bromure ou le chlorure de cyclohexylméthyle.
Formation du groupe carboxamide : Le groupe carboxamide peut être formé en faisant réagir l'intermédiaire avec une amine appropriée, telle que la cyclohexylamine, dans des conditions adéquates.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
La N-(Cyclohexylméthyl)-4-oxo-4H-chromène-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour réduire des groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Divers nucléophiles ou électrophiles, en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendront des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Il peut être étudié pour ses activités biologiques, y compris ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses potentielles.
Médecine : Le composé pourrait être exploré pour son potentiel thérapeutique dans le traitement de diverses maladies et affections.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux, de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de la N-(Cyclohexylméthyl)-4-oxo-4H-chromène-2-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes, des récepteurs ou d'autres protéines, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendront de l'activité biologique spécifique étudiée.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.
Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved will depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(Cyclohexylméthyl)-4-oxo-4H-chromène-2-carboxamide : Unique en raison de ses groupes fonctionnels spécifiques et de son noyau chromène.
N-(Cyclohexylméthyl)-4-oxo-4H-chromène-2-carboxylate : Structure similaire mais avec un groupe carboxylate au lieu d'un carboxamide.
N-(Cyclohexylméthyl)-4-oxo-4H-chromène-2-sulfonamide : Structure similaire mais avec un groupe sulfonamide.
Unicité
La N-(Cyclohexylméthyl)-4-oxo-4H-chromène-2-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
730993-42-7 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H19NO3/c19-14-10-16(21-15-9-5-4-8-13(14)15)17(20)18-11-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,18,20) |
Clé InChI |
ZNVNVRHEGZKDAE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


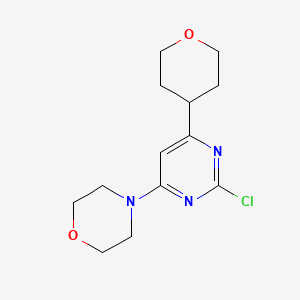
![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)
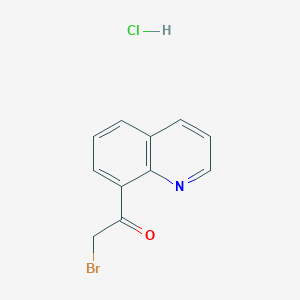
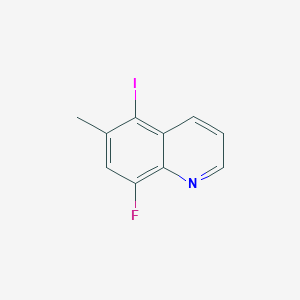
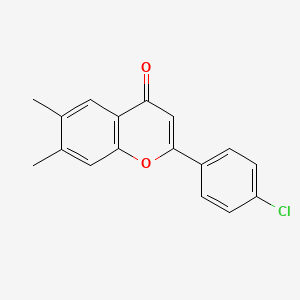
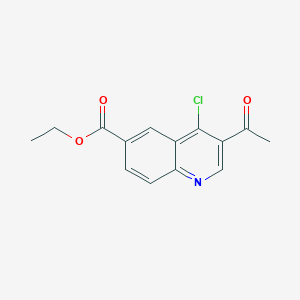
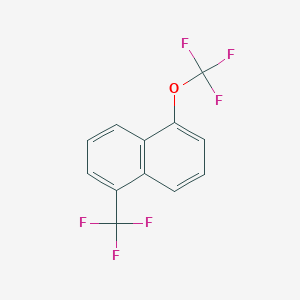
![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)
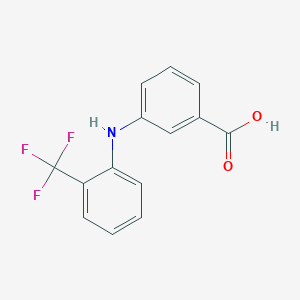
![2-Amino-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843269.png)
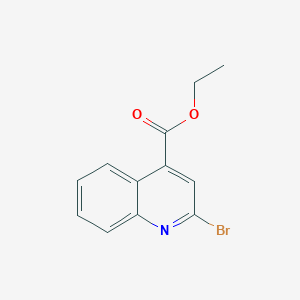
![3-Amino-4-[(3-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11843286.png)
![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)
